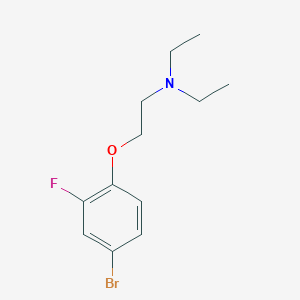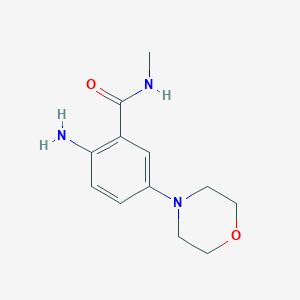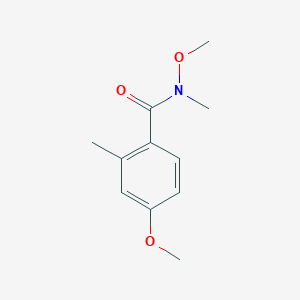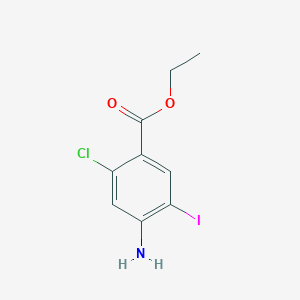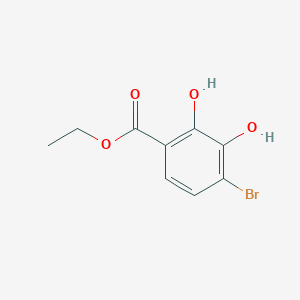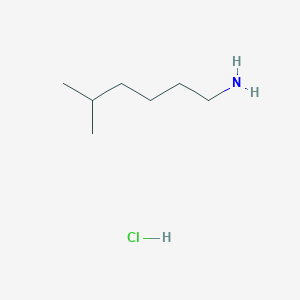
Chlorhydrate de 5-méthylhexan-1-amine
Vue d'ensemble
Description
5-Methylhexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of 5-Methylhexan-1-amine .
Molecular Structure Analysis
The molecular structure of 5-Methylhexan-1-amine hydrochloride consists of a hydrochloride (ClH) group attached to the nitrogen atom of 5-Methylhexan-1-amine . The InChI code for this compound is1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H . Physical And Chemical Properties Analysis
5-Methylhexan-1-amine hydrochloride has a molecular weight of 151.68 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 151.1127773 g/mol . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique
Nanotechnologie
Enfin, dans le domaine de la nanotechnologie, le chlorhydrate de 5-méthylhexan-1-amine peut être utilisé pour fonctionnaliser les nanoparticules. Le groupe amine peut se lier à la surface des nanoparticules, permettant la fixation d'autres molécules ou polymères, ce qui est essentiel pour créer des systèmes de délivrance ciblée de médicaments ou des outils de diagnostic.
Chacune de ces applications démontre la polyvalence du This compound dans la recherche scientifique, soulignant son importance dans plusieurs disciplines. La capacité du composé à participer à une variété de réactions et de processus chimiques en fait un outil précieux pour l'innovation et la découverte .
Safety and Hazards
The safety information for 5-Methylhexan-1-amine hydrochloride indicates that it is a flammable liquid and vapor and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
5-Methylhexan-1-amine hydrochloride, also known as Methylhexanamine, primarily targets the cardiovascular and respiratory systems . It acts as a vasoconstrictor, causing the constriction of blood vessels, which has effects on the heart and lungs . It also inhibits peristalsis in the intestines and has diuretic effects .
Mode of Action
5-Methylhexan-1-amine hydrochloride interacts with its targets by constricting blood vessels, thereby affecting the heart, lungs, and reproductive organs . It also causes bronchodilation, which is the dilation of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs .
Biochemical Pathways
It is known that it acts as an indirect sympathomimetic drug . Sympathomimetic drugs mimic the effects of molecules that are naturally present in the body and are involved in the sympathetic nervous system’s response to stress or emergencies.
Pharmacokinetics
It is known that it has an elimination half-life of approximately 85 hours .
Result of Action
The molecular and cellular effects of 5-Methylhexan-1-amine hydrochloride’s action include vasoconstriction, bronchodilation, inhibition of intestinal peristalsis, and diuretic effects . These effects can lead to increased heart rate, increased airflow to the lungs, slowed digestion, and increased urine production.
Action Environment
The action, efficacy, and stability of 5-Methylhexan-1-amine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Furthermore, its stability can be affected by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
5-Methylhexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as amine oxidases, which are involved in the deamination of amine-containing molecules . This interaction leads to the formation of aminoaldehydes and hydrogen peroxide, which are crucial for various metabolic processes. Additionally, 5-Methylhexan-1-amine hydrochloride can bind to specific proteins, altering their conformation and activity, thereby influencing cellular functions.
Cellular Effects
The effects of 5-Methylhexan-1-amine hydrochloride on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methylhexan-1-amine hydrochloride can activate certain signaling pathways that lead to changes in gene expression, promoting or inhibiting the production of specific proteins . This compound also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Methylhexan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it inhibits the activity of certain amine oxidases by binding to their active sites, preventing the deamination of substrates . This inhibition can lead to an accumulation of amine substrates, affecting various metabolic pathways. Additionally, 5-Methylhexan-1-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylhexan-1-amine hydrochloride can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 5-Methylhexan-1-amine hydrochloride in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Methylhexan-1-amine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in behavior and metabolism . Toxic or adverse effects have been observed at high doses, including alterations in heart rate, blood pressure, and overall metabolic rate. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Methylhexan-1-amine hydrochloride is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of amine substrates . This interaction leads to the formation of various metabolites, which can further participate in other metabolic reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, 5-Methylhexan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 5-Methylhexan-1-amine hydrochloride within tissues can affect its activity and function, influencing various physiological processes.
Subcellular Localization
The subcellular localization of 5-Methylhexan-1-amine hydrochloride is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the peroxisomes, where it participates in the catabolism of polyamines. This localization is essential for the compound’s role in metabolic pathways and its overall impact on cellular function.
Propriétés
IUPAC Name |
5-methylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWTHYWYHOWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333628-05-9 | |
| Record name | 5-methylhexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



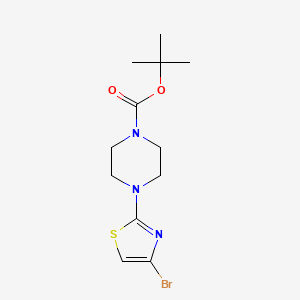
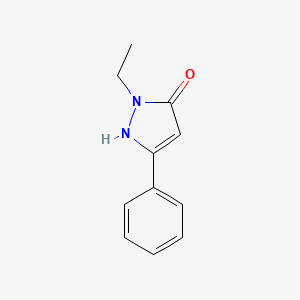
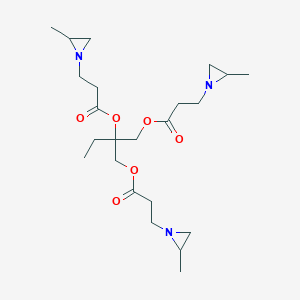
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
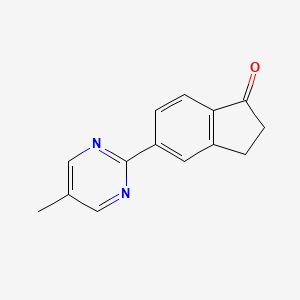
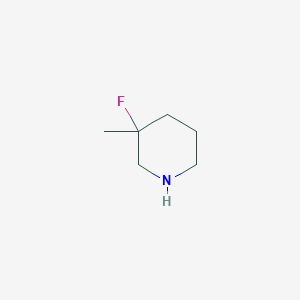

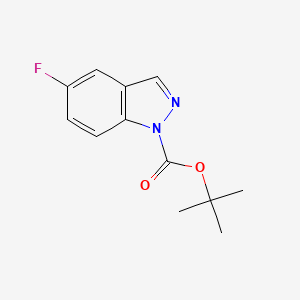
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
